molecular formula C10H16O3 B12576668 6-Methyl-7-oxohept-5-en-1-yl acetate CAS No. 270907-20-5

6-Methyl-7-oxohept-5-en-1-yl acetate

Cat. No.: B12576668
CAS No.: 270907-20-5
M. Wt: 184.23 g/mol
InChI Key: ACCIJLQMJBXAAM-UHFFFAOYSA-N
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Description

6-Methyl-7-oxohept-5-en-1-yl acetate is an organic compound with the molecular formula C10H16O3 It is an ester, characterized by the presence of an acetate group attached to a heptenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7-oxohept-5-en-1-yl acetate typically involves the esterification of 6-Methyl-7-oxohept-5-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7-oxohept-5-en-1-yl acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 6-Methyl-7-oxohept-5-en-1-ol and acetic acid.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Hydrolysis: 6-Methyl-7-oxohept-5-en-1-ol and acetic acid.

    Reduction: 6-Methyl-7-oxohept-5-en-1-ol.

    Oxidation: Various carboxylic acids and oxidized derivatives.

Scientific Research Applications

6-Methyl-7-oxohept-5-en-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-7-oxohept-5-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can be hydrolyzed to release the active alcohol, which then interacts with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-7-oxohept-5-en-1-ol: The alcohol counterpart of the ester.

    6-Methyl-7-oxoheptanoic acid: An oxidized derivative.

    Hept-5-en-1-yl acetate: A similar ester without the methyl and oxo groups.

Uniqueness

6-Methyl-7-oxohept-5-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it valuable in various fields of research and industry.

Properties

CAS No.

270907-20-5

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(6-methyl-7-oxohept-5-enyl) acetate

InChI

InChI=1S/C10H16O3/c1-9(8-11)6-4-3-5-7-13-10(2)12/h6,8H,3-5,7H2,1-2H3

InChI Key

ACCIJLQMJBXAAM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCCOC(=O)C)C=O

Origin of Product

United States

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